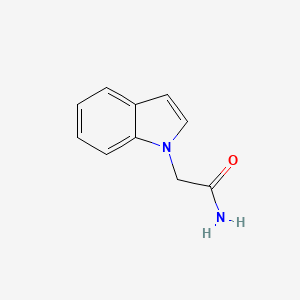

2-(1H-indol-1-yl)acetamide

Übersicht

Beschreibung

“2-(1H-indol-1-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O . It is also known as 1H-indole-3-acetamide, 3-indoleacetamide, indoleacetamide, Indole-3-acetamide, 2-(1H-indol-3-yl)ethanamide .

Synthesis Analysis

The synthesis of “2-(1H-indol-1-yl)acetamide” derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .

Molecular Structure Analysis

The molecular structure of “2-(1H-indol-1-yl)acetamide” can be analyzed using various spectroscopic techniques. The compound has an average mass of 174.199 Da and a monoisotopic mass of 174.079315 Da .

Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-1-yl)acetamide” are complex and can involve various stages. For example, in the synthesis of its derivatives, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives is used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-1-yl)acetamide” can be determined using various analytical techniques. For example, its molecular weight is 174.199 Da .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2-(1H-indol-1-yl)acetamide: derivatives have been synthesized and evaluated for their antioxidant properties. These compounds exhibit considerable activity in methods such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH), indicating their potential as new antioxidant agents . The presence of halogens at specific positions in the phenyl ring attached to the indole nucleus enhances the antioxidant activity.

Antiviral Activity

Indole derivatives, including 2-(1H-indol-1-yl)acetamide , have shown promising antiviral properties. For instance, certain derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with significant selectivity and potency . This suggests their potential application in developing antiviral drugs.

Anti-HIV Properties

The indole nucleus is a key component in many pharmacologically active compounds, including anti-HIV medications. Novel indolyl derivatives have been synthesized and subjected to molecular docking studies, showing potential as anti-HIV-1 agents . This highlights the compound’s relevance in HIV research and therapy development.

Anticancer Potential

Indole derivatives are known for their broad range of biological activities, including anticancer effects. The structure of 2-(1H-indol-1-yl)acetamide allows for the synthesis of various analogs that can be tested for their efficacy against different cancer cell lines, providing a pathway for new cancer treatments .

Anti-Inflammatory and Analgesic Effects

The indole framework is associated with anti-inflammatory and analgesic activities. Derivatives of 2-(1H-indol-1-yl)acetamide can be explored for their effectiveness in reducing inflammation and pain, which could lead to the development of new therapeutic agents .

Antimicrobial and Antibiotic Applications

Indole derivatives have been identified as potent antimicrobial and antibiotic agents. The biological activity of 2-(1H-indol-1-yl)acetamide can be harnessed to create new compounds with enhanced efficacy against various microbial strains, contributing to the fight against antibiotic-resistant bacteria .

Antidiabetic and Antihypertensive Uses

Research has indicated that indole derivatives may have applications in treating diabetes and hypertension. By modifying the structure of 2-(1H-indol-1-yl)acetamide , it’s possible to synthesize compounds with antidiabetic and antihypertensive properties, offering potential new avenues for managing these conditions .

Neuroprotective Effects

The indole moiety is a common feature in many neuroactive substances. Derivatives of 2-(1H-indol-1-yl)acetamide could be investigated for their neuroprotective properties, which might be beneficial in the treatment of neurodegenerative diseases .

Wirkmechanismus

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors . These compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral replication . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the synthesis of prostaglandin H2 (PGH2), a key step in prostanoid synthesis .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other effects .

Zukünftige Richtungen

The future directions for “2-(1H-indol-1-yl)acetamide” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For example, some derivatives have shown promising results as inhibitors of RSV replication , suggesting potential for development as antiviral drugs.

Eigenschaften

IUPAC Name |

2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUZMSMGSOUFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39597-63-2 | |

| Record name | Indole-N-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039597632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-N-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB9DLF2WND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)

![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)

![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)

![5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2884504.png)